Basicity Modulation by 3-Fluoro Substitution
The 3-fluoro substituent on the azetidine ring significantly lowers the basicity of the adjacent amine. While direct pKa measurement for 1-(azetidin-3-yl)-3-fluoroazetidine is not reported, a closely related 3-fluoroazetidine-3-carboxylic acid derivative exhibits a pKa of 8.123, compared to a calculated pKa of ~9.9 for unsubstituted azetidine [1]. This reduction of approximately 1.8 log units is consistent with the strong electron-withdrawing effect of fluorine in the azetidine scaffold and is a class-level inference based on systematic studies of fluorinated saturated heterocyclic amines [2].
| Evidence Dimension | pKa (amine basicity) |
|---|---|
| Target Compound Data | Not directly reported; inferred reduction of ~1.5–2 log units from fluorine substitution [1][2] |
| Comparator Or Baseline | Unsubstituted azetidine (calculated pKa ~9.9); 3-fluoroazetidine-3-carboxylic acid (measured pKa 8.123) [1] |
| Quantified Difference | ΔpKa ≈ 1.8 (lower basicity with fluorine) |
| Conditions | Class-level analysis of fluorinated vs. non-fluorinated saturated heterocyclic amines |
Why This Matters
Lower basicity reduces the fraction of compound ionized at physiological pH, which can improve passive membrane permeability and oral absorption potential in lead optimization campaigns.
- [1] Activate Scientific. 3-Fluoroazetidine-3-carboxylic acid 97%, AS56315-MG100. Activate Scientific Product Database. View Source
- [2] Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chem. Eur. J. 2023, 29, e202301383. View Source
